molecular formula C21H26O2 B195165 2-Methyl-ethinylestradiol CAS No. 3240-39-9

2-Methyl-ethinylestradiol

Cat. No. B195165
CAS RN: 3240-39-9
M. Wt: 310.4 g/mol
InChI Key: QFPDNXSOEMFRPX-OKSLILNBSA-N
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Description

2-Methyl-ethinylestradiol is a derivative of ethinylestradiol, which is a synthetic steroid used in combination with progestogen as an oral contraceptive . Ethinylestradiol is a 3-hydroxy steroid that is estradiol substituted by an ethynyl group at position 17 . It is a xenoestrogen synthesized from estradiol and has been shown to exhibit high estrogenic potency on oral administration . It was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering .

Scientific Research Applications

Metabolic Effects in Hormonal Contraceptives

  • Application : 2-Methyl-ethinylestradiol, a derivative of Ethinylestradiol (EE), has been investigated for its role in metabolic effects when used in combination with other compounds in oral contraceptives. A study by Cullberg et al. (1982) explored the use of EE in combination with desogestrel or levonorgestrel in healthy women, analyzing the impact on serum sex-hormone binding globulin and other plasma proteins.

Genotoxic Potential

  • Application : Ethinylestradiol's genotoxic potential in human lymphocytes has been studied, highlighting its role in scientific research related to genetic stability and mutations. Siddique et al. (2005) conducted research on EE's genotoxicity, using chromosomal aberrations and other genetic markers as parameters.

Aquatic Organism Impact

  • Application : The impact of EE on aquatic organisms, particularly fish, has been a significant area of research. Zha et al. (2008) examined the effects of EE on the Chinese rare minnow, exploring how exposure to the synthetic estrogen affected mortality, deformities, and reproductive parameters.

Dietary Exposure and Reproductive Health in Fish

  • Application : Research by Collí-Dulá et al. (2014) delved into the effects of EE on gene expression patterns and key pathways in fish, linking dietary exposure to reproductive health issues.

Environmental Concentrations and Wastewater Treatment

  • Application : Klaic and Jirsa (2022) reviewed recent studies on EE2's environmental levels and its reduction in wastewater, crucial for understanding and mitigating its environmental impact.

Oxidative Stress and Nitric Oxide Synthesis

Future Directions

Relevant Papers

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPDNXSOEMFRPX-OKSLILNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186115
Record name 2-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-ethinylestradiol

CAS RN

3240-39-9
Record name 2-Methyl-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-ethinylestradiol
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2-Methyl-ethinylestradiol
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2-Methyl-ethinylestradiol
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2-Methyl-ethinylestradiol
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2-Methyl-ethinylestradiol
Reactant of Route 6
2-Methyl-ethinylestradiol

Citations

For This Compound
3
Citations
FA da Silva, FR Lourenço, LA Calixto - Journal of Pharmaceutical and …, 2023 - Elsevier
… As described in Table S2, the prediction error was acceptable for all substances evaluated in the study, except for the peak of 2-methyl-ethinylestradiol (2-methyl-EE). However, the …
Number of citations: 1 www.sciencedirect.com
F Antunes da Silva, FR Lourenço, LA Calixto - Journal of Analytical …, 2022 - Springer
In pharmaceutical analysis, the development of extraction procedures focuses mainly on the optimization of active pharmaceutical ingredients. However, this may lead to low recovery …
Number of citations: 3 link.springer.com
RL Morais - 2012 - repositorio.bc.ufg.br
Contaminations of water and wastewater with endocrine disrupters from domestic and industrial discharges have been proven in several regions of the planet. Among the endocrine …
Number of citations: 6 repositorio.bc.ufg.br

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